N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide is a chemical compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 2-methylpropyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling with Pyridine-3-carboxylic Acid: The sulfonamide intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxamide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its sulfonamide and carboxamide functionalities, which are common in pharmaceuticals.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism by which N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The pyridine-3-carboxamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the sulfonamide and pyridine-3-carboxamide moieties provides a distinct profile that can be advantageous in various applications.
Properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12(2)10-18-23(21,22)15-7-5-14(6-8-15)19-16(20)13-4-3-9-17-11-13/h3-9,11-12,18H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWHLIXVLDBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.